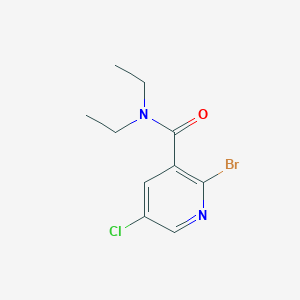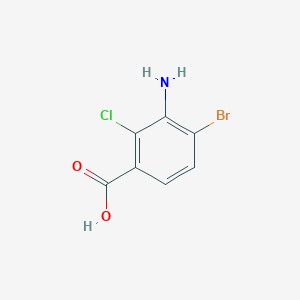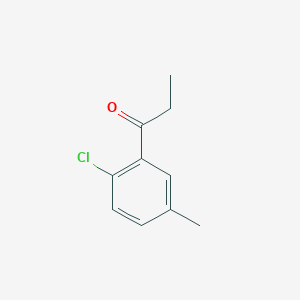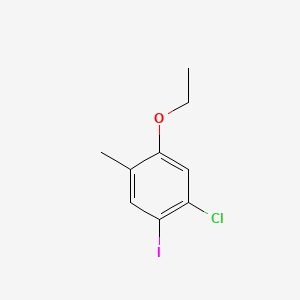
1-Chloro-5-ethoxy-2-iodo-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-5-ethoxy-2-iodo-4-methylbenzene is an organic compound with the molecular formula C9H10ClIO It is a derivative of benzene, characterized by the presence of chlorine, ethoxy, iodine, and methyl substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-5-ethoxy-2-iodo-4-methylbenzene can be synthesized through a multi-step process involving the introduction of each substituent onto the benzene ring. The synthesis typically begins with the chlorination of a suitable benzene derivative, followed by ethoxylation, iodination, and methylation. Each step requires specific reagents and conditions to ensure the correct substitution pattern is achieved.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also involve continuous flow techniques to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-5-ethoxy-2-iodo-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The ethoxy and methyl groups can undergo oxidation to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The iodine atom can be involved in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products:
- Substituted benzene derivatives with various functional groups.
- Oxidized products such as aldehydes and acids.
- Reduced products such as alcohols.
- Biaryl compounds from coupling reactions.
Aplicaciones Científicas De Investigación
1-Chloro-5-ethoxy-2-iodo-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-5-ethoxy-2-iodo-4-methylbenzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles.
Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The ethoxy and methyl groups can be oxidized or reduced, altering the compound’s chemical properties and reactivity.
Comparación Con Compuestos Similares
1-Chloro-5-ethoxy-2-iodo-4-methylbenzene can be compared with other similar compounds, such as:
1-Chloro-4-ethoxy-5-iodo-2-methylbenzene: Differing in the position of the substituents, which can affect its reactivity and applications.
1-Chloro-2-iodo-5-methoxy-4-methylbenzene:
1-Chloro-5-ethoxy-4-iodo-2-methylbenzene: Another positional isomer with distinct reactivity and applications.
Propiedades
Fórmula molecular |
C9H10ClIO |
|---|---|
Peso molecular |
296.53 g/mol |
Nombre IUPAC |
1-chloro-5-ethoxy-2-iodo-4-methylbenzene |
InChI |
InChI=1S/C9H10ClIO/c1-3-12-9-5-7(10)8(11)4-6(9)2/h4-5H,3H2,1-2H3 |
Clave InChI |
BFGZSIKEZASPAJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1C)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


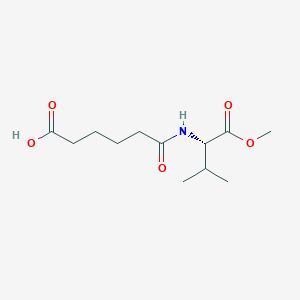
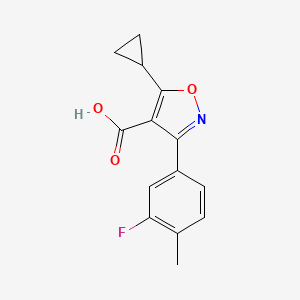
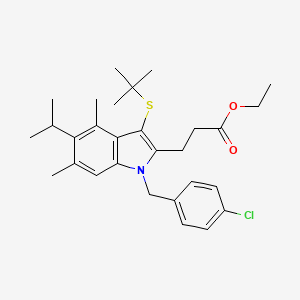
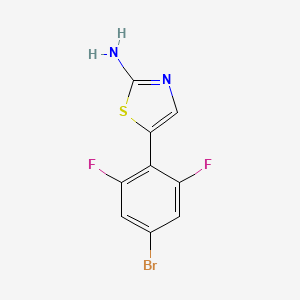
![3-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]propanoic acid](/img/structure/B14769786.png)
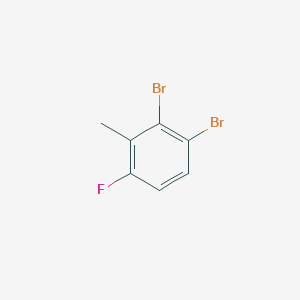
![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-5-carboxamide](/img/structure/B14769794.png)
![benzyl N-[(3R,4R)-3-hydroxypiperidin-4-yl]carbamate](/img/structure/B14769795.png)
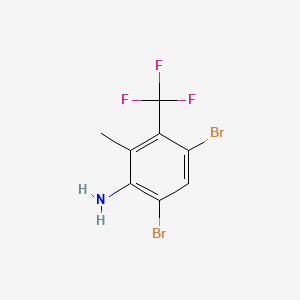
![(1R)-(2'-(Dimethylamino)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B14769810.png)

